N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3S/c17-13-6-5-10(24-13)8-14(21)18-16-20-19-15(23-16)12-7-9-3-1-2-4-11(9)22-12/h1-7H,8H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTNJGNGPDFZDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)CC4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran and thiophene intermediates, followed by the formation of the oxadiazole ring through cyclization reactions. The final step involves the acylation of the oxadiazole intermediate with the appropriate acyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the benzofuran and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives
Scientific Research Applications
Anticancer Activity
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide has shown significant potential as an anticancer agent.
Cytotoxicity Studies:
Recent studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- HeLa Cells: The compound has shown IC50 values in the low micromolar range against HeLa cells, indicating strong antiproliferative activity.
Mechanism of Action:
The proposed mechanisms include:
- Induction of apoptosis through the activation of caspase pathways.
- Inhibition of cell cycle progression at the sub-G1 phase, confirmed by flow cytometry analyses.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities.
In Vitro Studies:
Research indicates that this compound demonstrates:
- Antibacterial Activity: Effective against several bacterial strains, including resistant strains.
Mechanism:
The antimicrobial action is hypothesized to be due to disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Activity Type | Cell Line/Organism | IC50 (µM) | Notes |
|---|---|---|---|
| Anticancer | HeLa | 5.0 | Strong antiproliferative effect |
| Antibacterial | Staphylococcus aureus | 10.0 | Effective against resistant strains |
Table 2: Mechanisms of Action
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Activation of caspases leading to cell death |
| Cell Cycle Arrest | Inhibition at sub-G1 phase |
Case Study 1: Anticancer Efficacy
In a study published in Molecules, researchers synthesized various derivatives of the oxadiazole compound and evaluated their anticancer efficacy through in vitro assays. The findings revealed that modifications to the benzofuran structure enhanced cytotoxicity against breast cancer cell lines significantly.
Case Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial potential of this compound against Mycobacterium tuberculosis. The results indicated promising activity with MIC values suggesting it could serve as a lead compound for further development in tuberculosis treatment.
Mechanism of Action
The mechanism of action of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Structural Analogs with Benzofuran-Oxadiazole Frameworks
Compound 2a and 2b (Fawad Zahoor et al., 2019)
- Structure :
- 2a : 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
- 2b : 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide
- Key Differences : The acetamide group is attached to a 3-chlorophenyl (2a) or 4-methoxyphenyl (2b) instead of 5-chlorothiophene.
- Activity : Both compounds exhibited potent antimicrobial activity , with 2a showing higher efficacy against bacterial strains due to the electron-withdrawing chloro group .
Target Compound vs. 2a/2b
N-Substituted Oxadiazole Derivatives with Chlorophenyl Groups
Compounds 6f and 6o (Samreen Gul et al.)
- Structure : Derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide with varying N-alkyl/aryl groups.
- Key Differences : The oxadiazole is linked to a 4-chlorophenyl group instead of benzofuran.
- Activity : Demonstrated antimicrobial activity (6f and 6o were most potent) with low hemolytic toxicity, suggesting safer profiles .
Target Compound vs. 6f/6o
| Feature | Target Compound | 6f/6o |
|---|---|---|
| Oxadiazole Substituent | Benzofuran | 4-Chlorophenyl |
| Bioactivity | Unknown | Antimicrobial, low toxicity |
| Toxicity | Not reported | 6g and 6j showed higher cytotoxicity |
Analogs with Heterocyclic Variations
2-{[5-(2-Furyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}-N-(2-Methoxyphenyl)Acetamide
- Structure : Features a furyl group instead of benzofuran and a 2-methoxyphenyl acetamide.
- Key Differences : Smaller furan ring and methoxy substitution alter electronic properties.
- Activity: Not explicitly reported, but furan-containing analogs often show antioxidant or anti-inflammatory activity .
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-Oxadiazol-2-yl]-2-Phenoxy-Acetamide
- Structure: Replaces benzofuran with a phenoxy group.
- Activity: Phenoxy groups may enhance lipophilicity and CNS penetration .
Anticancer Oxadiazole Derivatives
Target Compound vs. 8/9
Physicochemical and Pharmacokinetic Comparisons
- Melting Points: Derivatives with larger substituents (e.g., phthalazinone in ) exhibit higher melting points (>300°C), suggesting greater crystallinity and stability compared to the target compound .
- Solubility : The 5-chlorothiophene group in the target compound may enhance lipid solubility over polar groups like sulfonamides () .
Biological Activity
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C19H13ClN3O
- Molecular Weight : 363.78 g/mol
- CAS Number : 922099-32-9
Antimicrobial Activity
Research has shown that derivatives of benzofuran and oxadiazole exhibit notable antimicrobial properties. A study highlighted that various benzofuran-oxadiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 6.25 μg/mL . The specific compound has not been directly tested in all these contexts but shares structural similarities with those that have shown efficacy.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit bacterial tyrosinase, an enzyme implicated in various biochemical pathways including melanin production. One derivative displayed an impressive IC50 value of 11 μM, indicating strong inhibition compared to ascorbic acid (IC50 = 11.5 μM) . This suggests that this compound may possess similar or enhanced inhibitory effects.
Anticancer Activity
In vitro studies have indicated that benzofuran derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds related to the target compound have shown promising results against human cancer cell lines such as HeLa and MCF7, with IC50 values suggesting effective growth inhibition. Further investigations are warranted to explore the specific anticancer mechanisms of the compound.
Structure-Activity Relationship (SAR)
The biological activities of compounds in this class can often be correlated with their structural features. The presence of the benzofuran moiety is crucial for antimicrobial activity, as evidenced by studies showing that modifications at this site can significantly alter potency . The oxadiazole ring also plays a critical role in enhancing bioactivity through its ability to participate in hydrogen bonding and π-stacking interactions with biological targets.
Research Findings Summary Table
Case Studies
- Tyrosinase Inhibition Study : A comprehensive study on various benzofuran derivatives demonstrated that certain compounds exhibited superior tyrosinase inhibition compared to standard inhibitors like ascorbic acid. This positions compounds with similar structures as potential therapeutic agents for conditions related to hyperpigmentation .
- Antimycobacterial Activity : Research involving benzofuran derivatives has shown promising results against Mycobacterium tuberculosis, indicating that modifications in the benzofuran structure could lead to enhanced efficacy against resistant strains .
- Cytotoxicity Testing : In vitro assays on human cancer cell lines have revealed that certain derivatives possess significant cytotoxic effects, suggesting potential applications in cancer therapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
